cis-2-Octene

Description

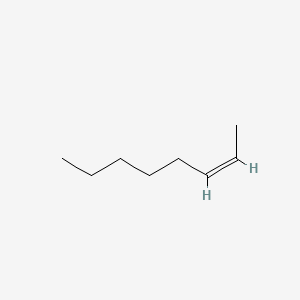

(Z)-2-Octene is an acyclic olefin.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-oct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPBINAXDRFYPL-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014222 | |

| Record name | (Z)-Oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline], Clear colorless liquid; [Pfaltz and Bauer MSDS] | |

| Record name | 2-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-2-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7642-04-8, 13389-42-9, 111-67-1 | |

| Record name | cis-2-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7642-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007642048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-OCTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-oct-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEA8FBZ56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance As a Model Olefinic Substrate for Fundamental Chemical Studies

The presence of the C=C double bond makes cis-2-octene (B85535) a quintessential model for studying the reactions of alkenes. solubilityofthings.com Its well-defined structure allows researchers to probe the mechanisms, kinetics, and selectivity of various organic transformations.

This compound is frequently employed as a starting material in a range of chemical syntheses to produce other compounds like alcohols and diols through reactions such as hydration and oxidation. Its reactivity is characteristic of alkenes, readily undergoing addition reactions. For instance, it reacts with hydrogen in hydrogenation reactions to form octane (B31449), and with halogens like bromine or chlorine to yield vicinal dihalides. smolecule.com

A key area of study is its behavior in catalytic processes. Researchers have explored its role in hydroformylation, a reaction that converts alkenes into aldehydes, and in polymerization processes. smolecule.com Furthermore, it has been used as a model substrate in studies of catalytic hydrogenation and epoxidation. For example, the epoxidation of this compound has been studied to understand reaction mechanisms, with findings indicating that such reactions can proceed with retention of configuration, meaning this compound is converted exclusively to cis-2,3-epoxyoctane without isomerizing to the trans-epoxide. rsc.org This stereospecificity provides crucial insights into the non-radical, heterolytic pathways of the reaction. rsc.org

The dehydration of 2-octanol (B43104) over various modified γ-alumina catalysts has been shown to produce this compound as the major product, allowing for studies on catalyst selectivity. oiccpress.com The product distribution between this compound, trans-2-octene (B89244), and other isomers provides a clear measure of a catalyst's performance and the underlying reaction mechanism. oiccpress.com

Synthetic Methodologies for Cis 2 Octene

Elimination Reactions for Alkene Formation

Elimination reactions provide a viable alternative for synthesizing cis-2-octene (B85535) from saturated precursors like alcohols or haloalkanes. Success in these methods hinges on controlling both regioselectivity (the position of the double bond) and stereoselectivity (the geometric configuration of the double bond).

The acid-catalyzed dehydration of 2-octanol (B43104) can yield a mixture of octene isomers, including 1-octene (B94956), this compound, and trans-2-octene (B89244), typically through an E1 mechanism. chegg.comchegg.com

Several types of catalysts can facilitate this reaction:

Brønsted acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are frequently used but often produce a mixture favoring the more stable trans-2-octene. chegg.com

Solid acid catalysts like γ-alumina and titania (in its anatase form) are also effective. The dehydration of 2-octanol over anatase at 265°C resulted in 88% conversion to a mixture of 1-, trans-2-, and this compound isomers. rsc.org

Rhenium-based catalysts , including Re₂O₇, have been demonstrated to catalyze 2-octanol dehydration. uu.nl One study reported a product ratio of 1-octene:this compound:trans-2-octene as 0.75:1:1.12, showing a lack of high selectivity for the cis isomer. uu.nl

In a vapor-phase process, a supported dehydration catalyst in a fixed-bed reactor achieved a 96% yield of 2-octene from 2-octanol at 320°C, although the specific cis/trans isomer ratio was not provided. gychbjb.com

The main challenge is to direct the reaction away from the thermodynamically preferred trans-2-octene and the competing formation of 1-octene.

Interactive Data Table: Performance of Catalysts in 2-Octanol Dehydration

| Catalyst | Temperature (°C) | Conversion (%) | Product Distribution Notes |

| Anatase (TiO₂) | 265 | 88 | Forms a mixture of 1-, trans-2-, and this compound isomers. rsc.org |

| Re₂O₇ | 150 | 81 | Yielded a 1-octene:this compound:trans-2-octene ratio of 0.75:1:1.12. uu.nl |

| Supported Catalyst | 320 | >98 | Achieved a 96% yield of 2-octene (cis/trans mix not specified). gychbjb.com |

The dehydrohalogenation of a 2-halooctane, such as 2-bromooctane, with a strong base is a fundamental method for alkene synthesis. Achieving stereochemical control to favor the this compound product is feasible but requires careful selection of the base, leaving group, and solvent. The reaction generally proceeds via an E2 mechanism, which necessitates a specific anti-periplanar geometry between the hydrogen atom being removed and the halogen leaving group. The use of sterically hindered (bulky) bases can influence the product ratio. While such bases often favor the formation of the less substituted alkene (1-octene), they can also impact the cis/trans ratio of the internal alkene by destabilizing the transition state leading to the sterically bulkier trans product. This principle has been observed in related systems and is applicable to the synthesis of this compound.

Oligomerization and Co-Oligomerization Strategies

Octenes can be synthesized via the oligomerization of shorter-chain olefins like 1-butene (B85601), a method of significant interest in the petrochemical sector for upgrading light alkenes.

Research using carbon-supported cobalt oxide catalysts for the oligomerization of liquid 1-butene has shown high selectivity (70-85%) towards linear octenes. osti.govacs.org At a conversion rate of 9.77%, the selectivity order among the linear octene products was 3-octene > trans-2-octene > this compound > 4-octene. osti.govacs.org This demonstrates that this compound is formed, but it is not the primary isomer under these conditions. The selectivity for linear octenes was also observed to decrease at higher conversion rates, underscoring the difficulty in preventing subsequent isomerization. osti.govacs.org The proposed mechanism involves the head-to-head coupling of two 1-butene molecules. osti.govacs.org Co-oligomerization of different olefins, such as ethylene (B1197577) and 1-octene, has also been explored, though often with a focus on chain transfer dynamics rather than targeted isomer synthesis. hhu.de

Formation of this compound via 1-Butene Oligomerization: Product Distribution and Pathways

The oligomerization of 1-butene over specific catalysts yields a range of C8 olefin products, with linear internal octenes often being the major fraction. acs.orgfigshare.com Research has shown that in these reactions, over 95% of the oligomers formed are C8 olefins, with the remainder being primarily branched C12 olefins. acs.orgfigshare.com

The primary reaction pathway proposed for the formation of internal linear octenes, including this compound, is the head-to-head coupling of two 1-butene molecules. acs.orgosti.govosti.gov This mechanism is favored over other pathways, leading to the high selectivity for linear octenes. acs.org Competing reaction pathways include the head-to-tail coupling of two 1-butene molecules or the coupling between 1-butene and 2-butene (B3427860) (which can be formed via isomerization of 1-butene). acs.orgosti.gov These alternative pathways lead to the formation of branched isomers, primarily methyl-heptenes. acs.orgosti.govosti.gov At lower conversions, the main branched products observed are trans/cis-5-methyl-2-heptene, trans/cis-5-methyl-3-heptene, and trans-3-methyl-2-heptene, which can sum up to about 15.6% of the product mixture. acs.orgosti.gov

The ratio of this compound to trans-2-octene produced is often higher than the calculated thermodynamic equilibrium ratio, particularly at lower residence times, suggesting that this compound is a primary product of the dimerization. wisc.edu As the reaction proceeds and residence time increases, the product distribution shifts towards thermodynamic equilibrium, which favors other isomers like trans-2-octene and 4-octene. wisc.edu

Product Distribution in 1-Butene Oligomerization

This table summarizes the typical product distribution from the oligomerization of 1-butene over a carbon-supported cobalt oxide catalyst at 9.77% conversion.

| Product Class | Specific Isomers | Selectivity Order | Total Selectivity (%) |

| Linear Octenes | 3-Octene, trans-2-Octene, this compound, 4-Octene | 3-Octene > trans-2-Octene > this compound > 4-Octene | 70-85 figshare.comosti.gov |

| Branched Octenes | trans/cis-5-methyl-2-heptene, trans/cis-5-methyl-3-heptene, trans-3-methyl-2-heptene | trans/cis-5-methyl-2-heptene > trans/cis-5-methyl-3-heptene > trans-3-methyl-2-heptene | ~15.6 acs.orgosti.gov |

| Other Oligomers | Branched C12 Olefins | - | Minor products acs.orgfigshare.com |

Catalyst Systems for Selective Internal Octene Formation

The choice of catalyst is critical in directing the oligomerization of 1-butene towards internal octenes. Heterogeneous catalysts are often preferred for ease of separation and process compatibility. google.com

Carbon-Supported Cobalt Oxide Catalysts

A highly effective system for this transformation utilizes carbon-supported cobalt oxide catalysts. acs.orgosti.gov These catalysts have demonstrated high selectivity (70-85%) for the formation of linear octenes from liquid 1-butene in a continuous flow reactor. acs.orgfigshare.comosti.gov

Active Species : The catalytically active sites are believed to be cobalt oxide phases. osti.gov Characterization through X-ray diffraction (XRD), in situ Raman spectroscopy, and X-ray absorption spectroscopy has confirmed the presence of both Co₃O₄ and CoO in the activated catalyst. acs.orgfigshare.comosti.gov The ratio of Co₃O₄ to CoO has been observed to decrease as the catalyst pretreatment temperature increases. acs.orgfigshare.com Formation of metallic cobalt, which exhibits low catalytic activity, occurs at higher pretreatment temperatures (e.g., 550 °C). acs.orgosti.gov

Catalyst Structure : The cobalt oxide particles are typically estimated to be in the range of 5-10 nm. acs.orgosti.gov Some studies have proposed that the active site could be a cobalt hydride (Co(II)-H) species, although direct characterization of this species has proven elusive. osti.gov

Mechanism on Cobalt Oxide : The proposed mechanism avoids a classic Cossee pathway, which would produce different products than those observed. osti.gov Instead, a cobaltacyclopentane-based pathway is suggested, which proceeds via the oxidative coupling of two olefin molecules on the cobalt center. osti.gov

Other Catalyst Systems

While cobalt-on-carbon systems are prominent, other catalysts have been investigated for butene oligomerization:

Nickel-Based Catalysts : Supported nickel oxide catalysts have been used for the oligomerization of short-chain olefins. osti.gov For instance, alkali metal-doped NiO supported on metal oxides was reported to produce n-octenes from butene, albeit with lower selectivity (around 25%). osti.gov Nickel and alkali earth modified LTA zeolites have also been shown to catalyze the dimerization of 1-butene, yielding n-octenes and methylheptenes with over 95% selectivity to these C8 dimers. researchgate.net

Chromium-Based Catalysts : Certain chromium complexes, such as Bis(imino) pyridine-chromium(III) chloride and chromium–bis(diarylphosphino)amine systems, are known for their high selectivity in producing specific linear alpha-olefins like 1-hexene (B165129) and 1-octene from ethylene, but their application in 1-butene dimerization to internal octenes is less emphasized. chemrj.org

Comparison of Catalyst Systems for Internal Octene Formation from 1-Butene

This table outlines key features of different catalyst systems used in the oligomerization of 1-butene.

| Catalyst System | Support Material | Active Species | Key Characteristics | Linear Octene Selectivity (%) |

| Cobalt Oxide | Activated Carbon | Co₃O₄ and CoO acs.orgfigshare.com | High selectivity for linear octenes via head-to-head coupling. acs.orgosti.gov | 70-85 acs.orgfigshare.com |

| Nickel Oxide | Metal Oxides | NiO (alkali-doped) osti.gov | Produces n-octenes, but with lower selectivity compared to cobalt systems. osti.gov | ~25 osti.gov |

| Nickel-Modified Zeolite | LTA Zeolite | Ni²⁺-derived sites researchgate.net | High selectivity to C8 dimers (n-octenes and methylheptenes). researchgate.net | >95 (for C8 dimers) researchgate.net |

Reactivity and Reaction Mechanisms of Cis 2 Octene

Hydrogenation Studies

Hydrogenation is a foundational reaction for alkenes, involving the addition of hydrogen across the double bond to yield a saturated alkane. For cis-2-octene (B85535), these studies are crucial for understanding catalyst performance and selectivity.

Catalytic hydrogenation of alkenes like this compound typically occurs in a heterogeneous system where a finely divided metal catalyst, such as platinum, palladium, or nickel, is employed. msu.edu The mechanism involves several key steps: first, both the alkene and hydrogen molecules are adsorbed onto the surface of the metal catalyst. msu.edu This process weakens the pi-bond of the alkene and the sigma-bond of the H₂ molecule. The reaction proceeds through the stepwise addition of two hydrogen atoms to the same face of the double bond, a process known as syn-addition. msu.edu

Control of selectivity is paramount in hydrogenation. This involves preventing unwanted side reactions, such as the isomerization of the double bond. For instance, the catalyst can sometimes cause the migration of the double bond along the carbon chain before hydrogenation occurs, which can compromise stereoselectivity. msu.edu Factors that influence selectivity include the choice of catalyst, solvent properties, temperature, and pressure. rsc.org

The composition of the catalyst and the specific reaction conditions have a profound impact on the conversion of this compound. Studies involving silver supported on alumina (B75360) (Ag/Al₂O₃) catalysts, often used in the selective hydrogenation of 1-octyne, provide detailed insights into the behavior of octene isomers. acs.orgnih.gov In these systems, this compound is one of the isomeric octenes formed. acs.org

The primary goal is often to hydrogenate alkynes to alkenes without further reducing the alkenes to alkanes. nih.gov The interaction between the reactants and the catalyst surface is key; decreasing the liquid hourly space velocity (LHSV) increases the residence time of the reactants on the catalyst. nih.gov A longer residence time can lead to the isomerization of 1-octene (B94956) to other isomers like this compound and also increases the likelihood of sequential hydrogenation to form octane (B31449). nih.gov

Research on a 5% Ag/Al₂O₃ catalyst demonstrates the strong influence of temperature on the reaction. nih.govresearchgate.net At lower temperatures (e.g., 40°C), conversion rates are low. researchgate.net As the temperature increases to 140°C, reaction rates improve significantly with minimal isomerization of the octene products. nih.govresearchgate.net However, further temperature increases can negatively affect selectivity by promoting the complete hydrogenation to octane. acs.orgnih.gov

Interactive Table: Effect of Temperature on Octyne Conversion and Product Selectivity over 5Ag/Al₂O₃ Catalyst Reaction Conditions: LHSV: 27 h⁻¹, Pressure: 10 bar, Octyne/H₂ ratio: 1:1.5.

| Temperature (°C) | Octyne Conversion (%) | 1-Octene Selectivity (%) | This compound Selectivity (%) | trans-2-Octene (B89244) Selectivity (%) | Octane Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| 80 | ~80 (initial) | ~85 | ~5 | ~5 | ~5 | researchgate.net |

| 100 | ~90 (initial) | ~80 | ~7 | ~8 | ~5 | researchgate.net |

| 120 | ~95 (initial) | ~78 | ~8 | ~9 | ~5 | researchgate.net |

| 140 | ~98 (stable) | ~75 | ~8 | ~10 | ~7 | researchgate.net |

Pressure and hydrogen-to-alkyne ratios are also critical variables. Increasing pressure and the proportion of hydrogen can accelerate the rate of hydrogenation. acs.org

Catalytic Hydrogenation Mechanisms and Selectivity Control

Epoxidation Reactions

Epoxidation, the formation of an epoxide (a three-membered ring containing oxygen) from an alkene, is a valuable transformation in organic synthesis. The stereochemistry of the starting alkene is often preserved in the product.

The epoxidation of this compound is highly stereospecific, predominantly yielding this compound oxide. This retention of stereochemistry is observed across a variety of catalytic systems. For example, using a manganese-porphyrin based heterogeneous catalyst, this compound was exclusively converted to this compound oxide. lookchem.com Similarly, cobalt sulfide (B99878) (CoSx) catalysts mediate the epoxidation with iodosobenzene (B1197198) (PhIO) as the oxidant, achieving 83–97% stereoretention. rsc.orgresearchgate.net While some systems show minor formation of the trans-epoxide, the cis-product is consistently the major isomer formed. rsc.org A nickel-based catalyst, [NiII(L11)], also converted this compound mainly to the corresponding cis-epoxide. mdpi.com

Interactive Table: Stereoselectivity in the Epoxidation of this compound

| Catalyst System | Oxidant | cis-Epoxide Yield/Selectivity | trans-Epoxide Yield/Selectivity | Stereoretention | Source |

|---|---|---|---|---|---|

| Cobalt Sulfide (CoSₓ) | PhIO | - | - | 83-97% | rsc.orgresearchgate.net |

| Mn(III)-Porphyrin | SPhIO | 66.4% (exclusive product) | Not detected | >99% | lookchem.com |

| Cobalt Cluster | - | 63.6% | 16.1% | ~60% | rsc.org |

| [NiII(L11)] Porphyrin | m-CPBA | Main product | Minor product | High | mdpi.com |

Epoxidations mediated by dioxiranes, which can be generated in situ, are known for their stereospecificity. The mechanism is understood to proceed through a concerted pathway involving a "spiro" transition state. wm.eduhku.hk In this model, the plane of the alkene's pi-bond and the plane of the dioxirane (B86890) ring are oriented at a 90° angle to each other. wm.edu

This spiro orientation minimizes steric hindrance. For cis-alkenes, the dioxirane can approach from the least hindered side, leading to a relatively fast reaction. wm.edu In contrast, for trans-alkenes, the approach of the dioxirane inevitably involves steric interaction with one of the alkyl groups, resulting in a slower reaction rate. wm.edu Computational studies support the spiro transition state model, predicting an energy difference between the cis and trans reaction pathways that aligns with experimental observations. wm.edu The alternative "planar" transition state is considered a competing but less favorable pathway. acs.org

Transition metal complexes are widely used to catalyze epoxidation reactions, often with high selectivity and under mild conditions. The role of the oxidizing agent is to react with the metal catalyst to form a high-valent metal-oxo species, which is the active oxidant that transfers an oxygen atom to the alkene.

Cobalt-Catalyzed Systems : Cobalt-based materials have proven effective for the epoxidation of this compound. rsc.orgresearchgate.net Cobalt sulfide (CoSx) and its surface-oxidized form (CoSx-ox) are particularly noteworthy, outperforming cobalt oxide (Co₃O₄). rsc.org These catalysts, when used with an oxidant like iodosobenzene (PhIO), facilitate the reaction with high stereoretention (83-97%). rsc.orgresearchgate.net Mechanistic studies suggest the involvement of multiple reactive species, such as high-valent Co(V)=O and Co(IV)=O intermediates. The Co(V)=O species, formed via heterolysis, is believed to be responsible for the high stereochemical retention, while the Co(IV)=O species may lead to a loss of stereospecificity. rsc.org

Manganese-Catalyzed Systems : Manganese complexes are also potent catalysts for stereoselective epoxidation. A manganese(III)-substituted polyoxometalate was shown to catalyze the highly selective and stereoselective epoxidation of alkenes, including 2-octene, using nitrous oxide as the oxidant. nih.gov In another study, a heterogeneous catalyst based on a Mn(III)-porphyrin complex exclusively epoxidized this compound to its cis-oxide, demonstrating excellent stereoretention. lookchem.com The proposed mechanism involves the formation of Mn(V)=O or Mn(IV)=O intermediates from the reaction of the catalyst with the oxidant. lookchem.com

Nickel-Catalyzed Systems : Nickel complexes have also been explored for epoxidation. A nickel(II) porphyrin complex was shown to catalyze the epoxidation of this compound, yielding the cis-epoxide as the primary product when using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. mdpi.com

Mechanistic Pathways of Dioxirane-Mediated Epoxidation: Spiro Transition States

Hydroformylation Processes

Hydroformylation, also known as oxo synthesis, is a crucial industrial process for producing aldehydes from alkenes. The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond. For internal olefins like this compound, this reaction presents challenges in achieving high regioselectivity, which is the preferential formation of a linear aldehyde over a branched one.

The hydroformylation of internal olefins such as this compound can yield a mixture of aldehyde isomers. The primary goal in many industrial applications is to obtain the linear aldehyde, nonanal, which has significant commercial value. However, the inherent structure of internal olefins makes achieving high linearity a challenge. uva.nl

Research has shown that the regioselectivity of this compound hydroformylation is highly dependent on the catalyst system, ligands, and reaction conditions. uva.nlacs.org For instance, rhodium catalysts are commonly employed, and the choice of phosphine (B1218219) or phosphite (B83602) ligands plays a pivotal role in directing the reaction towards the desired linear product. acs.orgrsc.org

Under certain conditions, isomerization of the internal olefin to a terminal olefin can occur, followed by hydroformylation. acs.org This isomerization-hydroformylation sequence can lead to a higher proportion of the linear aldehyde. For example, using a rhodium catalyst with a tetraphosphorus (B14172348) ligand, BTPP, the isomerization-hydroformylation of 2-octene (a mixture of cis and trans isomers) has shown a high preference for the linear product, with linear to branched (n:i) ratios as high as 51.7. acs.org Another study utilizing new pyrrole-based tetraphosphorus ligands achieved an n:i ratio of up to 207 for 2-octene. acs.org

The reaction temperature and pressure of carbon monoxide and hydrogen also significantly influence the regioselectivity. Lowering the pressure and optimizing the temperature can lead to improved reaction rates and higher selectivity for the linear aldehyde. acs.org For 2-octene, a temperature of 100 °C is often preferred to balance reaction rate and regioselectivity. acs.org

A study employing a rhodium complex with bis-phosphite ligands demonstrated a linear selectivity of 64% for the hydroformylation of this compound. researchgate.net Another report using a rhodium catalyst with phosphabenzene ligands on a mixture of cis- and trans-2-octene resulted in a 24% selectivity towards nonanal. uva.nluva.nl

Table 1: Regioselectivity in the Hydroformylation of 2-Octene Under Various Catalytic Systems

| Catalyst System (Ligand) | Substrate | Linear to Branched Ratio (n:i) | Linear Aldehyde Selectivity (%) | Reference |

|---|---|---|---|---|

| Rh/BTPP | 2-Octene | 51.7:1 | - | acs.org |

| Rh/Pyrrole-based tetraphosphorus | 2-Octene | 207:1 | - | acs.org |

| Rh/Bis-phosphite | This compound | - | 64 | researchgate.net |

| Rh/Phosphabenzene | cis-&trans-2-Octene | - | 24 | uva.nluva.nl |

Ligand design is a critical factor in controlling the regioselectivity of hydroformylation. Bulky phosphine and phosphite ligands can create a sterically hindered environment around the metal center, favoring the formation of the linear aldehyde. rsc.orgrsc.org Tetraphosphorus and tetraphosphite ligands have shown particular promise in the highly regioselective isomerization-hydroformylation of internal olefins to linear aldehydes. acs.orgrsc.orgnih.gov

Supramolecular catalysis has emerged as a powerful strategy to control selectivity in hydroformylation reactions. acs.orgnih.gov This approach utilizes non-covalent interactions to create a defined reaction pocket around the catalytic center, influencing substrate orientation and, consequently, product selectivity. nih.govacs.org

For instance, self-assembled, box-like capsules have been used to encapsulate a rhodium catalyst. nih.govacs.org When applied to the hydroformylation of both cis- and trans-2-octene, these encapsulated catalysts have demonstrated high enantioselectivity and good regioselectivity for the formation of the 3-aldehyde, a branched product. nih.govacs.org This is in contrast to traditional bidentate ligands which often favor the linear aldehyde. nih.gov The confined space within the capsule dictates the approach of the olefin to the metal center, favoring the formation of the branched isomer. acs.org

Another supramolecular strategy involves the use of bifunctional ligands that can bind to a specific functional group on the substrate, thereby pre-organizing it for the catalytic reaction. acs.org This has been shown to lead to unprecedented selectivities in the hydroformylation of functionalized alkenes. acs.org

Table 2: Effect of Ligand and Supramolecular Design on 2-Octene Hydroformylation

| Catalyst System | Substrate | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Rh/Tetraphosphorus Ligands | Internal Olefins (inc. 2-octene) | Multichelating modes, unique electronic properties | High regioselectivity for linear aldehyde | acs.orgnih.gov |

| Rh/Tetraphosphite Ligands | Internal Olefins (inc. 2-octene) | - | Moderate to good linear regioselectivity | rsc.orgrsc.org |

| Encapsulated Rh Catalyst | cis- & trans-2-Octene | Self-assembled capsule | High enantioselectivity and regioselectivity for 3-aldehyde | nih.govacs.org |

| Rh/DIMPhos Ligands | Functionalized Alkenes | Anion binding site for substrate preorganization | Unprecedented regioselectivity | acs.org |

Regioselectivity and Hydroformylation of Internal Olefins including this compound

Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. This reaction has broad applications in organic synthesis and polymer chemistry.

This compound can undergo both self-metathesis and cross-metathesis reactions. In self-metathesis, two molecules of this compound react to form 2-butene (B3427860) and 6-dodecene. The stereochemistry of the products is dependent on the catalyst used. Some catalysts are known to be stereoretentive, meaning the cis configuration of the starting material is largely preserved in the products. beilstein-journals.orgnih.gov

Cross-metathesis involves the reaction of this compound with another olefin. For example, the cross-metathesis of this compound with an α,ω-difunctional substrate can lead to the formation of valuable functionalized monomers for polymer synthesis. beilstein-journals.org The selectivity of the cross-metathesis reaction is influenced by factors such as the nature of the catalyst and the reaction partner. rsc.org For instance, in the cross-metathesis of methyl oleate (B1233923) with cis-4-octene, high conversion and selectivity were achieved using a specific ruthenium catalyst. rsc.org

Tandem isomerization/metathesis-coupling (ISOMET) is a process that combines olefin isomerization and metathesis in a single pot. acs.orgmit.eduacs.org This strategy can be used to convert internal olefins into other valuable olefins. acs.orgmit.edu For example, a system has been developed to convert trans-internal olefins into cis-internal olefins and ethylene (B1197577). acs.orgmit.edu This is achieved using a ruthenium-based "alkene zipper" catalyst that isomerizes the trans-olefin to a terminal olefin, and a tungsten-based metathesis catalyst that selectively homocouples the terminal olefin to a cis-product. acs.orgmit.edu

While these systems are primarily designed for trans-olefins, the reactivity of cis-olefins like this compound is also relevant. Some "terminal-olefin-selective" metathesis catalysts have been found to also be reactive towards cis-internal olefins. acs.org In a competitive experiment, a tungsten-based metathesis catalyst was shown to react with cis-2-heptene (B123394) (an analogue of this compound), suggesting that this compound could also participate in such tandem reactions. acs.org The ISOMET process has also been explored for the conversion of long-chain olefins from polyethylene (B3416737) pyrolysis into propylene. rsc.org

The stereochemical outcome of metathesis reactions involving this compound is a key consideration. The development of stereoretentive catalysts has enabled the preservation of the initial cis-geometry in the products. beilstein-journals.orgnih.gov Ruthenium dithiolate complexes are a class of catalysts that have shown excellent stereoretentive properties, kinetically producing Z-alkenes from Z-alkene starting materials with high stereochemical purity. beilstein-journals.orgnih.gov

The stereoselectivity of metathesis can be influenced by the catalyst structure and the reaction conditions. d-nb.info For some catalysts, the reaction of a cis-alkene can lead to a thermodynamic mixture of E and Z products, while for others, the kinetic Z-product is favored. d-nb.info The study of the stereochemical behavior of cyclic olefins like cyclooctene (B146475) in metathesis has provided insights into the behavior of acyclic olefins like this compound. rsc.org It has been shown that cis-cyclooctene can yield a cis-polyoctenamer, indicating retention of the double bond configuration during polymerization. rsc.org This suggests a similar stereochemical retention is possible for this compound in metathesis reactions with appropriate catalysts.

Tandem Isomerization/Metathesis-Coupling (ISOMET) Reactions Involving this compound

Aziridination Reactions

Aziridination involves the addition of a nitrene group to an alkene, forming a three-membered heterocyclic compound called an aziridine (B145994). These reactions are of significant interest in organic synthesis due to the utility of aziridines as versatile building blocks. rsc.org

The use of iron catalysts in the aziridination of alkenes like this compound has been a subject of detailed mechanistic studies. researchgate.net Iron, being an inexpensive and abundant metal, offers a sustainable alternative to other transition metal catalysts. d-nb.info

The catalytic cycle is believed to proceed through several key steps. Computational studies using density functional theory (DFT) have shed light on the process. acs.org The reaction between an organic azide (B81097) and the iron catalyst leads to the formation of an iron imide intermediate. acs.org The mechanism of aziridination from this imide complex is thought to occur via an open-chain radical intermediate, which can influence the stereochemistry of the final aziridine product. acs.org This pathway helps to explain the formation of diastereomeric aziridine products in some cases. acs.org The choice of ligand on the iron catalyst can also play a crucial role in the reaction's efficiency and stereospecificity. researchgate.net For instance, certain porphyrin-iron catalysts have demonstrated the ability to catalyze the N-tosylaziridination of aliphatic alkenes stereospecifically. researchgate.net

The stereochemistry of the starting alkene is a critical factor in aziridination reactions, and the degree to which it is preserved in the product provides valuable mechanistic information. acs.org In the case of this compound, the reaction can theoretically yield either a cis- or trans-aziridine.

Computational and experimental studies have shown that the formation of aziridine from this compound can proceed through pathways that lead to either retention or loss of the original stereochemistry. acs.org DFT calculations indicate that the reaction pathway involving an open-chain radical intermediate allows for the possibility of stereochemical scrambling, leading to a mixture of cis and trans products. acs.org

However, other catalytic systems have shown high stereospecificity. For example, the aziridination of cis-4-octene, a similar internal alkene, using a zirconooxaziridine catalyst, resulted in the corresponding cis-aziridine with high diastereoselectivity. rsc.org Similarly, studies on copper-catalyzed aziridination have noted that while some systems lead to isomerization, others, particularly with alkyl-substituted alkenes, can proceed with high stereospecificity, suggesting a concerted reaction pathway. cmu.edu The specific outcome is highly dependent on the catalyst, ligands, and reaction conditions employed.

Mechanistic Investigations of this compound Aziridination with Iron Catalysts

Other Addition Reactions

Beyond aziridination, this compound undergoes a variety of other addition reactions characteristic of alkenes. These reactions involve the breaking of the pi bond and the formation of new single bonds to the carbon atoms of the former double bond.

The addition of water across the double bond of an alkene, known as hydration, results in the formation of an alcohol. For an unsymmetrical alkene like this compound, this reaction is regioselective. The acid-catalyzed hydration of alkenes typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. chemguide.co.uk

The mechanism for the acid-catalyzed hydration of a secondary alcohol precursor to octene involves several steps. libretexts.org First, the hydroxyl group is protonated by a strong acid, such as phosphoric acid, to form an alkyloxonium ion, which is a good leaving group. libretexts.orgchegg.com This ion then departs as a water molecule, leaving behind a carbocation intermediate. libretexts.org Finally, a base (such as a water molecule) removes a proton from a carbon atom adjacent to the carbocation, forming the double bond of the alkene. libretexts.org The reverse of this process, the hydration of this compound, would involve the protonation of the alkene to form the more stable secondary carbocation, followed by the attack of a water molecule and subsequent deprotonation to yield 2-octanol (B43104). chemguide.co.uklibretexts.org

| Reactant | Reagent | Primary Product | Governing Principle |

|---|---|---|---|

| This compound | H₂O, H⁺ (acid catalyst) | 2-Octanol | Markovnikov's Rule |

The reaction of this compound with halogens (like Br₂ or Cl₂) leads to the formation of vicinal dihalides. This reaction proceeds through a mechanism involving a cyclic halonium ion intermediate. chemistryconnected.commasterorganicchemistry.com The initial attack of the halogen on the alkene forms this three-membered ring. The halide ion then attacks one of the carbons of the halonium ion from the side opposite to the ring (backside attack), resulting in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

If the halogenation reaction is carried out in the presence of water as a solvent, a halohydrin is formed instead of a dihalide. masterorganicchemistry.comleah4sci.com The mechanism is similar in the initial step, with the formation of the cyclic halonium ion. libretexts.org However, water, being the solvent and a better nucleophile than the halide ion, attacks the halonium ion. libretexts.org This attack occurs at the more substituted carbon, following Markovnikov-like regioselectivity. leah4sci.comlibretexts.org A final deprotonation step by a water molecule yields the neutral halohydrin, which has a halogen on one carbon and a hydroxyl group on the adjacent carbon, also in an anti configuration. masterorganicchemistry.comleah4sci.com

| Reactant | Reagents | Intermediate | Product Type | Stereochemistry |

|---|---|---|---|---|

| This compound | Br₂ in CCl₄ | Cyclic Bromonium Ion | Vicinal Dibromide | Anti-addition |

| This compound | Br₂, H₂O | Cyclic Bromonium Ion | Bromohydrin | Anti-addition |

Catalytic Applications Beyond Substrate Conversion

cis-2-Octene (B85535) as a Ligand in Catalyst Development

In the realm of catalysis, olefins can function as labile or temporary ligands, binding to a metal's coordination sphere to stabilize the complex or modulate its reactivity. Research indicates that this compound has been explored for its potential as a ligand in the development of novel catalytic systems. The interaction occurs through the π-electrons of its carbon-carbon double bond, which coordinate to a vacant orbital on the transition metal center.

This coordination is a fundamental step in many catalytic reactions where this compound is the substrate, such as hydrogenation, hydroformylation, and metathesis. The specific geometry and electronic properties of the primary ligands already attached to the metal dictate how this compound binds. acs.orgrsc.org This controlled interaction is crucial for activating the olefin towards the desired chemical transformation. Therefore, while often a reactant, the role of this compound in the coordination sphere is integral to the catalyst's function, effectively making its interaction as a transient ligand a key aspect of catalyst design.

Influence of this compound as a Ligand on Catalyst Activity and Selectivity in Organic Synthesis

The way this compound coordinates to a metal center, as influenced by the catalyst's permanent ligands, has a direct and measurable impact on reaction outcomes. This is particularly evident in asymmetric catalysis, where controlling the spatial arrangement of the substrate relative to the catalyst is paramount for achieving high selectivity.

In the asymmetric hydroformylation of internal olefins, a challenging reaction to control, the ligand structure is critical. For instance, the hydroformylation of this compound using a non-supramolecular rhodium catalyst with a standard cis-coordinating ligand showed poor conversion and moderate enantioselectivity. However, by employing a supramolecular ligand system that forces a trans coordination geometry, both the conversion rate and the enantiomeric excess were significantly enhanced. rsc.org This demonstrates how the ligand architecture dictates the binding mode of this compound, which in turn governs catalyst activity and selectivity. rsc.org

Further research using self-assembled, encapsulated catalysts has shown that the size and shape of the cavity created by the ligands can direct the regioselectivity of this compound hydroformylation. acs.orgnih.gov A ligand template approach was used to create a box-like capsule around the catalyst, which led to high enantioselectivity and good regioselectivity for the formation of the 3-aldehyde from both cis- and trans-2-octene (B89244). acs.org By modifying the building blocks of this capsule, the selectivity could be shifted, highlighting the profound influence of the ligand environment on the reaction pathway. acs.orgnih.gov

The influence of the catalyst's ligands on reactions involving this compound is also observed in epoxidation reactions. A nickel(II) porphyrin complex was used to catalyze the epoxidation of this compound, yielding the corresponding cis-epoxide as the primary product, showcasing the retention of stereochemistry which is guided by the catalyst's structure. researchgate.net

The following tables summarize key research findings that illustrate the effect of the catalyst's ligand sphere on reactions involving this compound.

Table 1: Influence of Ligand Architecture on Asymmetric Hydroformylation of this compound

| Catalyst System | Ligand Type | Conversion (%) | Product | Enantiomeric Excess (ee %) | Source(s) |

|---|---|---|---|---|---|

| Rhodium Complex | Non-supramolecular (cis-complex) | 12 | C3-aldehyde | 25 | rsc.org |

| Rhodium Complex | Supramolecular (trans-complex) | 56 | C3-aldehyde | 45 | rsc.org |

| Self-Assembled Capsule | Ligand Template (Capsule 17) | High | 3-aldehyde | High | acs.orgnih.gov |

This table showcases how modifying the ligand environment from a simple complex to a structured, supramolecular capsule dramatically improves conversion and selectivity in the hydroformylation of this compound.

Table 2: Ligand-Controlled Selectivity in Reactions of Octene Isomers

| Reaction | Catalyst / Ligand System | Substrate | Key Finding | Source(s) |

|---|---|---|---|---|

| Hydroformylation | Rh-Phthalocyanine Capsule | trans-2-Octene | Favors formation of 2-aldehyde (70% selectivity) due to cavity size. | acs.org |

| Isomerization | Mo(CO)₄(PPh₃)₂ / TsOH | 1-Octene (B94956) | Selectively produces 2-octene (87% yield) with a high cis(Z) to trans(E) ratio of 5.1:1. | |

| Epoxidation | Nickel(II) Porphyrin | This compound | Yields cis-epoxide as the main product, retaining stereochemistry. | researchgate.net |

This table provides examples of how different catalyst systems and their associated ligands can control the outcome of reactions involving various octene isomers, including the selective formation of or from this compound.

Advanced Spectroscopic and Analytical Characterization

Distinguishing cis-2-Octene (B85535) from Isomeric Mixtures: Advanced GC-MS and NMR Applications

The separation and identification of this compound from its isomers, such as trans-2-octene (B89244) and other octene variants, is a significant analytical challenge due to their similar physicochemical properties. copernicus.org Advanced chromatographic and spectroscopic techniques are indispensable for achieving accurate characterization.

Gas Chromatography-Mass Spectrometry (GC-MS):

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful tool for resolving complex hydrocarbon mixtures. copernicus.orgrsc.org This technique offers superior separation capabilities compared to conventional one-dimensional GC, allowing for the differentiation of structurally similar isomers. copernicus.org For instance, the use of polar capillary columns, such as those with a polyethylene (B3416737) glycol (wax) stationary phase, can effectively separate this compound from trans-2-octene based on differences in their polarity and volatility. In one documented method, this compound exhibited a distinct retention time, enabling its separation from the trans isomer.

The mass spectra of alkene isomers obtained through standard electron ionization (70 eV) are often very similar, making differentiation based solely on fragmentation patterns difficult. copernicus.org However, the use of soft ionization techniques, which minimize fragmentation and preserve the molecular ion, can aid in distinguishing between isomers when combined with high-resolution chromatography. rsc.org Selected Ion Monitoring (SIM) in GC-MS, focusing on the molecular ion (m/z 112 for octenes), enhances the selectivity for detecting octene isomers within a complex matrix. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information that is fundamental for distinguishing between cis and trans isomers. The key differentiating factor in ¹H NMR is the coupling constant (J-value) between the olefinic protons.

¹H NMR: For this compound, the coupling constant (³JHH) for the vinyl protons is characteristically smaller than that of the corresponding trans isomer. This difference in coupling constants arises from the through-bond interactions being dependent on the dihedral angle between the coupled protons, which is different for the cis and trans configurations. The chemical shifts of the protons adjacent to the double bond also differ between the cis and trans isomers.

¹³C NMR: The chemical shifts of the carbon atoms in the double bond and the adjacent alkyl groups are also sensitive to the stereochemistry. In this compound, steric hindrance between the alkyl groups on the same side of the double bond causes the vinylic carbons to be more shielded (appear at a lower chemical shift) compared to trans-2-octene.

The following table summarizes typical ¹H NMR spectral data for this compound and trans-2-octene.

| Compound | Olefinic Protons (δ, ppm) | Coupling Constant (³JHH, Hz) |

| This compound | ~5.3-5.5 | ~11 |

| trans-2-Octene | ~5.3-5.5 | ~15 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. The key diagnostic feature is the coupling constant.

Spectroscopic Probing of Reaction Intermediates and Stereoisomers

Spectroscopic techniques are vital for studying the reaction dynamics of this compound, including the identification of transient intermediates and the tracking of stereoisomeric changes. For example, in epoxidation reactions, spectroscopy can monitor the conversion of this compound to this compound oxide and the potential formation of the trans-epoxide byproduct. rsc.org

In catalytic isomerization and elimination reactions, GC-MS and NMR are used to identify the distribution of octene isomers formed. rsc.org For instance, studies on the elimination of octene from organoaluminum compounds in the presence of a zirconium catalyst showed that the product mixture contained significant amounts of both cis- and trans-2-octene, along with other internal octene isomers, demonstrating the catalyst's role in isomerization. rsc.org Similarly, in the oligomerization of 1-butene (B85601), this compound is one of the linear octene products formed, and its presence is confirmed alongside other isomers like trans-2-octene and 3-octene using 2D-GC-MS. osti.govosti.gov

Quantitative Analysis Techniques for Reaction Monitoring (e.g., Raman Spectroscopy)

Real-time, in-situ monitoring of reactions involving this compound allows for a deeper understanding of reaction kinetics and mechanisms. Raman spectroscopy has emerged as a powerful technique for this purpose. doi.orgnih.gov

Raman Spectroscopy:

Raman spectroscopy is a non-destructive optical technique that provides information about molecular vibrations, making it highly suitable for in-situ reaction monitoring. oxinst.comhoriba.com It can be used to quantify the concentration of reactants and products over time, even in high-pressure systems. doi.org

In the context of alkene reactions, Raman spectroscopy can track the conversion of the C=C double bond. For example, during the hydrogenation of 1-octene (B94956), Raman spectroscopy was used to monitor the disappearance of the reactant and the formation of products, including the isomerization to trans-2-octene. doi.org Although the concentration of this compound was very low in that specific study, the technique is capable of quantifying different isomers provided their Raman signals are distinct and calibrated. doi.org The C=C stretching vibration for cis and trans isomers occurs at slightly different Raman shifts, which can be exploited for quantitative analysis. mdpi.com

The key advantages of using Raman spectroscopy for reaction monitoring include:

In-situ analysis: Measurements can be taken directly in the reaction vessel without sample extraction. nih.govrsc.orgaip.org

Real-time data: It allows for the continuous tracking of species concentrations as the reaction progresses. researchgate.net

Minimal sample preparation: It is suitable for analyzing liquid samples directly. horiba.com

Quantitative capability: When properly calibrated, Raman signal intensity is proportional to the concentration of the analyte. horiba.comuib.no

For instance, in the isomerization of oleic acid (a cis-unsaturated fatty acid) to elaidic acid (the trans isomer), Raman spectroscopy, combined with partial least squares (PLS) regression, was successfully used to determine the reaction kinetics and activation energy without the need for chemical separation. mdpi.com A similar approach could be applied to monitor the isomerization of this compound.

Computational and Theoretical Studies of Cis 2 Octene

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving cis-2-octene (B85535). By modeling the electronic structure of molecules, DFT calculations provide valuable insights into reaction pathways, transition states, and the factors governing selectivity.

Epoxidation Reaction Pathways and Transition State Analysis

The epoxidation of alkenes is a fundamental transformation in organic synthesis, and DFT studies have shed light on the mechanistic details of this reaction for this compound. Computational studies on the epoxidation of cis- and trans-alkenes by dimethyldioxirane (B1199080) have shown that the electronic activation energy for the epoxidation of the cis-alkene is consistently lower than that of the analogous trans-alkene. wm.edu This finding aligns with experimental observations of the greater reactivity of cis-alkenes in these reactions. wm.edu

The mechanism is proposed to proceed through a concerted 'spiro' transition state, where the plane of the alkene's π bond and the dioxirane (B86890) ring are at a 90º angle. wm.edu For this compound, the dioxirane can approach from the least hindered side, whereas for the trans-isomer, steric interactions with one of the alkyl groups are unavoidable. wm.edu DFT calculations have successfully modeled the epoxidation of cis-2-butene (B86535), a smaller analog, and have shown that the relative energy difference between the cis and trans pathways is consistent with experimental data. wm.edu

In the context of manganese-catalyzed epoxidations, DFT calculations have been employed to understand the role of different oxidizing intermediates. researcher.life Competitive epoxidation studies of this compound and trans-2-octene (B89244) with manganese(III) porphyrin complexes and meta-chloroperbenzoic acid (mCPBA) have revealed that the ratio of cis- to trans-2-octene oxide formed can vary with substrate concentration, suggesting the involvement of multiple reactive oxidizing species. researcher.life

Furthermore, studies on the epoxidation of cis-2-hexene (B1348261) and this compound have shown the formation of both cis- and trans-epoxide products, with the trans-epoxide often being the major product. researchgate.net For instance, the oxidation of this compound yielded 23.1% this compound oxide and 61.9% trans-2-octene oxide. researchgate.net This loss of stereochemistry points towards reaction mechanisms that involve intermediates with sufficient lifetime to allow for bond rotation before ring closure.

Table 1: Calculated Bond Lengths (Å) and Imaginary Frequencies (µ, cm⁻¹) for the Transition States (TS) for Epoxidation of a Series of cis-Alkenes wm.edu

| Alkene | Bond 1 (C-O) | Bond 2 (C-O) | Bond 3 (O-O) | µ (cm⁻¹) |

| cis-2-Butene | 2.15 | 1.95 | 1.97 | -543 |

| cis-2-Pentene | 2.16 | 1.95 | 1.97 | -540 |

| cis-2-Hexene | 2.16 | 1.95 | 1.97 | -539 |

| ** this compound** | Data not explicitly found for this compound, but trends from smaller alkenes are shown. | |||

| cis-3-Hexene | 2.16 | 1.95 | 1.97 | -538 |

This table is representative of the type of data generated from DFT studies on alkene epoxidation. Specific values for this compound were not available in the provided search results, but the data for analogous compounds illustrate the computational findings.

Aziridination Mechanisms and Stereoselectivity Prediction

DFT calculations have also been instrumental in understanding the mechanisms of aziridination reactions of this compound. A combined computational and experimental study on catalytic C2 + N1 aziridination using tetracarbene iron complexes demonstrated that the reaction proceeds via an open-chain radical intermediate. acs.org This mechanism explains the experimental observation that both cis- and trans-2-octene can form both syn- and anti-aziridines, indicating a loss of stereochemistry. nih.gov DFT calculations revealed that the rotational free-energy barrier for this radical intermediate is comparable to the barrier for reductive elimination to form the aziridine (B145994), thus allowing for isomerization. nih.gov

In contrast, a second-generation catalyst showed complete retention of stereochemistry in the aziridination of this compound, and DFT calculations supported this by showing a lower free-energy barrier for the ring-closing step. nih.gov This highlights the power of DFT in predicting and explaining the stereoselectivity of catalytic reactions.

Studies on copper-catalyzed aziridination have also benefited from DFT analysis. These calculations have helped to assign a Cu(I)/Cu(III) catalytic cycle and have identified three low-energy pathways for aziridine formation, involving either a non-radical concerted or a stepwise mechanism with singlet or triplet biradical intermediates. cmu.edu The stereochemical outcome of these reactions can be influenced by counterions, with strongly coordinating ones favoring the isomerization of cis-alkenes to trans-aziridine products, suggesting the involvement of radical intermediates. cmu.edu

Molecular Dynamics and Conformation Analysis of this compound and its Derivatives

While specific molecular dynamics (MD) simulation studies focused solely on this compound were not prominently found in the search results, the principles of MD are highly relevant for understanding its conformational behavior and that of its derivatives. MD simulations can model the dynamic movements of atoms and molecules over time, providing insights into conformational preferences, flexibility, and intermolecular interactions. pensoft.net

For instance, in the context of peptide chemistry, MD simulations are used to study the cis-trans isomerization of peptide bonds involving proline and its derivatives, which influences the secondary structure of proteins. shu.edu Similar approaches could be applied to this compound and its derivatives to understand their conformational landscapes, especially in different solvent environments or when interacting with catalysts or biological macromolecules.

The development of machine learning-enhanced MD methods has significantly extended the timescales accessible to these simulations, allowing for the study of slower processes like photochemical isomerizations. chemrxiv.orgchemrxiv.org Such techniques could be invaluable for investigating the long-time dynamics of this compound and its reactions.

Theoretical Approaches to Isomerization Equilibria and Energy Profiles

Theoretical methods, particularly DFT, are crucial for studying the isomerization equilibria and energy profiles of alkenes like this compound. The relative stability of cis and trans isomers is a key factor in many chemical processes. At thermodynamic equilibrium, product distributions often favor the more stable trans-isomers.

DFT calculations can be used to determine the energy profiles of isomerization reactions. acs.org For example, in the isomerization of butene, DFT has been used to elucidate different mechanisms on various Lewis acid sites, such as an abstraction-addition mechanism versus an addition-abstraction mechanism. acs.org These calculations provide detailed energy barriers for each step of the reaction, allowing for a deeper understanding of the catalytic process.

The isomerization of cis-2-butene to trans-2-butene can be catalyzed by strong acids at room temperature, and the reaction reaches an equilibrium state. digipac.ca The energy difference between the cis and trans isomers, as well as the activation energies for the forward and reverse reactions, can be determined computationally.

Photochemical isomerization is another area where theoretical approaches are vital. The one-bond-flip (OBF) and Hula-Twist (HT) mechanisms are two proposed pathways for photoisomerization. pnas.orgpnas.org Theoretical studies can trace the relaxation pathways of excited states and identify the geometries of conical intersections, which are crucial for understanding the outcome of photochemical reactions. pnas.org

Stereochemical Aspects and Isomerization Dynamics

cis/trans Isomerization Equilibria and Kinetics

The isomerization of cis-2-octene (B85535) to its more stable trans isomer is a key transformation that can be influenced by various catalytic methods. At conversions exceeding 20%, the product distribution begins to favor the thermodynamically more stable trans-2-octene (B89244) and 4-octene. The study of these isomerization processes is crucial for controlling product selectivity in chemical synthesis.

Acid-Catalyzed and Metal-Catalyzed Isomerization Mechanisms

Acid-Catalyzed Isomerization:

Acid catalysts, such as solid acid catalysts like TiO2, can facilitate the isomerization of octene isomers. researchgate.net In the presence of an acid catalyst, the double bond in this compound can be protonated, leading to the formation of a secondary carbocation intermediate. Subsequent deprotonation can then yield either the cis or trans isomer. The stability of the carbocation and the steric interactions in the transition state influence the ratio of the resulting isomers.

Kinetic analyses of reactions catalyzed by TiO2 in sub- and supercritical water show that the acid-catalyzed reactions can be divided into those catalyzed by Lewis acidic sites on the TiO2 surface and those catalyzed by protons from the dissociation of water molecules. researchgate.net The cis/trans ratio of the produced 2-octene is temperature-dependent, which can be explained by the varying contributions of these two catalytic mechanisms. researchgate.net

Metal-Catalyzed Isomerization:

Transition metal complexes are effective catalysts for the isomerization of alkenes, including this compound. rsc.org These reactions can proceed through several proposed mechanisms, with the "alkyl" and "allyl" mechanisms being the most common. temple.eduacs.org

Alkyl Mechanism: This mechanism involves the insertion of the alkene into a metal-hydride bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from a different carbon atom leads to the isomerized alkene. temple.eduresearchgate.net

Allyl Mechanism (1,3-hydride shift): This pathway involves the formation of an η3-allyl complex. A hydride then migrates from one position to another, leading to the isomerized product. researchgate.netnsf.gov

For instance, molybdenum(0) complexes, such as cis-Mo(CO)4(PPh3)2, when used with a cocatalyst like p-toluenesulfonic acid (TsOH), have been shown to selectively isomerize terminal alkenes to internal (Z)-2-alkenes. acs.org The proposed mechanism proceeds via the formation of a molybdenum hydride species, followed by a 2,1-insertion of the terminal alkene and a stereoselective β-hydride elimination to yield the (Z)-2-alkene. acs.org Similarly, computational studies on a cis-Mo(CO)4(PCy3)(piperidine) precatalyst suggest an allyl pathway for the isomerization of 1-octene (B94956) to 2-octene, with high selectivity for the Z-isomer. researchgate.netnsf.gov

Some metal catalysts, like those based on rhodium, can lead to a mixture of octene isomers. For example, hydroboration of 1-octene in the presence of rhodium trichloride, followed by oxidation, yields significant amounts of 2-, 3-, and 4-octanol, indicating that the catalyst promotes isomerization of the initial 1-octene to internal octenes. acs.org

Iodine-Catalyzed Stereoisomerization Mechanisms and Intermediate Stability

Iodine has long been recognized as a catalyst for the equilibration of alkene isomers and is often used in organic synthesis. uregina.caresearchgate.netnih.govacs.org The mechanism of iodine-catalyzed cis-trans isomerization is generally understood to proceed through a three-step radical pathway:

Association: An iodine atom adds to the double bond of the alkene, forming a short-lived iodoalkyl radical intermediate. uregina.caresearchgate.netnih.govacs.org

Internal Rotation: Rotation occurs around the former carbon-carbon double bond in this radical intermediate. uregina.caresearchgate.net This step is typically the rate-determining step of the isomerization process. uregina.caresearchgate.netnih.gov

Dissociation: The iodine atom is eliminated, yielding the isomerized alkene. uregina.ca

Computational studies on various 1,2-disubstituted alkenes have shown that the iodoalkyl radical intermediates are often weakly stable. uregina.caresearchgate.netnih.govacs.org The stability of these intermediates appears to be related to the degree of conjugation interruption in the alkene upon iodine attachment. uregina.caresearchgate.netnih.gov The energy barriers for the internal rotation step are influenced by steric hindrance. uregina.caresearchgate.netnih.gov

Stereochemical Control in Synthetic Reactions

The stereochemistry of this compound plays a significant role in the outcome of various synthetic transformations. Controlling whether the stereochemistry is retained or lost is a key challenge in organic synthesis.

Retention versus Loss of Stereochemistry in Addition and Cycloaddition Reactions

Addition Reactions:

The stereochemical outcome of addition reactions to the double bond of this compound depends on the reaction mechanism.

Syn-addition: Reactions like hydroboration-oxidation and catalytic hydrogenation are known to proceed via syn-addition, where both new bonds are formed on the same face of the double bond. masterorganicchemistry.comquora.com In hydroboration, the boron and hydrogen atoms add to the same side of the alkene. The subsequent oxidation step, which replaces the boron with a hydroxyl group, occurs with retention of stereochemistry. masterorganicchemistry.com This means that the stereochemistry of the starting alkene influences the stereochemistry of the product.

Anti-addition: Halogenation and halohydrin formation typically proceed via anti-addition. The reaction involves a cyclic halonium ion intermediate, which is then attacked by a nucleophile from the opposite face, leading to the anti-addition product. msu.edu

Reactions without stereochemical control: Some addition reactions, like the addition of HBr, can proceed through a carbocation intermediate that is planar. The subsequent attack by the nucleophile can occur from either face, leading to a mixture of stereoisomers and a loss of stereochemical information from the starting alkene. chemistrysteps.com

Cycloaddition Reactions:

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for ring formation. libretexts.orglibretexts.org The stereochemistry of the dienophile, in this case, a derivative of this compound, is generally retained in the product. msu.edulibretexts.org This is because the reaction is typically concerted, meaning all bond-forming and bond-breaking occurs in a single step. libretexts.org The substituents that are cis on the dienophile will remain cis in the resulting cyclohexene (B86901) ring. libretexts.org This stereospecificity is a hallmark of many pericyclic reactions. libretexts.org

However, loss of stereochemistry can occur if the reaction proceeds through a non-concerted, stepwise mechanism involving a biradical intermediate. The degree of stereochemical retention can be influenced by factors such as whether the reaction is initiated thermally or photochemically.

Factors Influencing Diastereoselectivity in this compound Transformations

When a molecule like this compound or its derivatives undergoes a reaction that creates a new stereocenter, the presence of existing stereocenters can influence the stereochemical outcome at the new center, a phenomenon known as diastereoselectivity.

Several factors can influence diastereoselectivity:

Steric Hindrance: The existing stereochemistry of the molecule can sterically hinder one face of the reactive site, leading to preferential attack of the reagent from the less hindered face. scribd.com This is often referred to as steric approach control. scribd.com For example, in the epoxidation of cyclic alkenes, the oxidizing agent will preferentially attack the less hindered face of the double bond.

Directing Groups: Functional groups within the molecule can direct an incoming reagent to a specific face of the double bond. For instance, a hydroxyl group can form a hydrogen bond with the reagent, directing it to the same face of the molecule. researcher.life

Catalyst Control: The choice of catalyst and ligands can have a profound impact on diastereoselectivity. Chiral catalysts can create a chiral environment around the substrate, favoring the formation of one diastereomer over another. researchgate.net For example, in metal-catalyzed hydrogenations or epoxidations, the ligands attached to the metal center can dictate the facial selectivity of the reaction. acs.org

Reaction Conditions: Temperature and solvent can also play a role in diastereoselectivity. Lower temperatures often lead to higher selectivity as the small energy differences between diastereomeric transition states become more significant. researchgate.net

In Friedel-Crafts alkylation reactions of chiral benzylic alcohols, the functional group at the adjacent position heavily influences the diastereoselectivity of the SN1 substitution, with different groups favoring either anti or syn products. researchgate.net Similarly, in competitive epoxidation reactions of this compound and trans-2-octene catalyzed by manganese(III) porphyrin complexes, the ratio of the resulting epoxide diastereomers can vary with substrate concentration, suggesting the involvement of multiple reactive oxidizing species. researcher.life

Polymerization and Oligomerization Studies

Chain-Walking Polymerization of Internal Olefins, including cis-2-Octene (B85535)

Chain-walking polymerization is a remarkable process that allows for the polymerization of internal olefins, which are typically less reactive than their α-olefin (1-olefin) counterparts. This process involves the migration of the catalyst along the polymer chain, effectively isomerizing the internal olefin to a terminal one in situ, which then undergoes insertion.

Studies on the chain-walking polymerization of linear internal octenes have been conducted using α-diimine nickel catalysts activated with modified methylaluminoxane (B55162) (MMAO). acs.org The polymerization rates of different octene isomers were found to decrease in the order: 1-octene (B94956) > 4-octene ≥ 2-octene ≫ 3-octene. acs.orgresearchgate.netresearchgate.net This indicates that while 2-octene is less reactive than the terminal 1-octene, it can still be effectively polymerized through this mechanism. The resulting branched poly(2-octene) is an amorphous polymer with a low glass transition temperature (Tg) of approximately -66 °C and a high molecular weight. acs.orgresearchgate.netresearchgate.net

A key characteristic of the polymerization of 2-octene via chain-walking is the occurrence of monomer-isomerization. acs.orgresearchgate.netresearchgate.net This leads to a polymer with fewer branches than what would be theoretically expected. acs.orgresearchgate.netresearchgate.net The mechanism involves the insertion of the internal alkene followed by the "walking" of the catalyst along the growing chain. acs.orgresearchgate.netresearchgate.net

Co-polymerization Behavior of this compound with other Monomers